molecular formula C25H28N2O4S B2734803 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline CAS No. 899356-12-8

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline

Cat. No. B2734803
M. Wt: 452.57
InChI Key: LAMYWTYRKPFQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ritter Reaction Synthesis : Yu. S. Rozhkova et al. (2013) explored the Ritter reaction synthesis, which included compounds similar to 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]-6-methylquinoline. This research detailed the formation of spirocyclic systems, including 2-azaspiro[4.5]deca derivatives, a closely related compound category (Rozhkova et al., 2013).

  • Molecular Structure of Isoquinoline Derivatives : H. Fun et al. (2011) studied the molecular structure of compounds including the dioxa-2-azaspiro ring, integral to the compound . This study provides insight into the conformation and hydrogen bonding characteristics of such molecules (Fun et al., 2011).

  • Retropinacol Rearrangement : Another study by Yu. V. Shklyaev et al. (2011) discussed the retropinacol rearrangement in synthesizing 2-azaspiro[4.5]deca derivatives. This research highlights a method to synthesize similar compounds, providing an understanding of possible synthetic routes (Shklyaev et al., 2011).

Biological and Pharmacological Applications

  • Antibacterial Activity : T. Odagiri et al. (2013) explored the design, synthesis, and biological evaluations of novel quinoline derivatives with potent antibacterial activity, which might include compounds structurally similar to the one . This research is significant in understanding the potential biomedical applications of such compounds (Odagiri et al., 2013).

  • Antioxidant Profile : Research by Sangit Kumar et al. (2007) on the antioxidant profile of ethoxyquin and its analogues provides insights into the antioxidant properties of similar quinoline derivatives. This information is crucial for understanding the potential therapeutic applications of such compounds (Kumar et al., 2007).

  • Dopamine Agonist Activity : A study by A. Brubaker and M. Colley (1986) on the synthesis and pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists highlights the possible neurological applications of similar spiro[4.5]deca derivatives (Brubaker & Colley, 1986).

properties

IUPAC Name

8-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-3-19-5-7-20(8-6-19)32(28,29)23-17-26-22-9-4-18(2)16-21(22)24(23)27-12-10-25(11-13-27)30-14-15-31-25/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMYWTYRKPFQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(4-Ethylbenzenesulfonyl)-6-methylquinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane

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